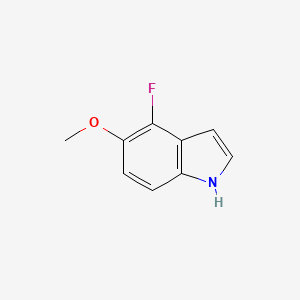

4-Fluoro-5-methoxy-1H-indole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

4-fluoro-5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOWATBDWFGYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621795 | |

| Record name | 4-Fluoro-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288385-89-7 | |

| Record name | 4-Fluoro-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Indole Derivatives in Contemporary Medicinal Chemistry and Chemical Biology

Indole (B1671886) derivatives are a cornerstone of medicinal chemistry, recognized for their vast therapeutic potential and wide-ranging biological activities. mdpi.comnih.gov This class of heterocyclic compounds is integral to numerous biological processes and is a key component in many clinically used drugs. nih.govbohrium.com The versatility of the indole scaffold allows for extensive chemical modification, enabling the synthesis of novel compounds with diverse pharmacological profiles. nih.gov

Research has highlighted the efficacy of indole derivatives in various therapeutic areas, including:

Anticancer Agents: Indole-based compounds can target multiple pathways involved in cancer cell proliferation, such as inhibiting tubulin polymerization and protein kinases. mdpi.combohrium.com

Anti-inflammatory Therapies: Novel indole derivatives have been developed that modulate key inflammatory pathways, offering potential treatments for chronic inflammatory diseases. mdpi.com

Infectious Disease Management: The scaffold is used to develop agents that combat drug-resistant pathogens. mdpi.comnih.gov

Neurodegenerative Disease Management: Indole derivatives are explored for their potential in treating conditions like Alzheimer's and Parkinson's disease. nih.gov

The rich chemistry and broad biological significance of indoles ensure their continued prominence as a "privileged scaffold" in the design and discovery of new drugs. mdpi.combiosynth.com

The Unique Contribution of Fluorine and Methoxy Substituents to Indole Scaffolds

The specific substitution of fluorine and methoxy (B1213986) groups onto the indole (B1671886) ring, as seen in 4-Fluoro-5-methoxy-1H-indole, is a deliberate strategy in medicinal chemistry to enhance molecular properties.

Fluorine: The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties. nih.gov Its high electronegativity and small size allow it to:

Improve Metabolic Stability: The strength of the carbon-fluorine (C-F) bond can block metabolically vulnerable sites on a molecule, particularly on aromatic rings, preventing metabolic oxidation and prolonging the compound's active duration in the body. nih.govmdpi.com

Enhance Binding Affinity: Fluorine can increase the lipophilicity of a molecule, which can affect hydrophobic interactions between the drug and its target receptor. benthamdirect.com This can lead to more potent biological activity. researchgate.net

Modulate Physicochemical Properties: The powerful electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which is a critical factor for controlling physical properties like membrane permeability and bioavailability. nih.govresearchgate.net

Methoxy Group: The methoxy group (–OCH₃) also plays a significant role in modulating a compound's biological activity. Its contributions include:

Influencing Binding Interactions: The methoxy group can act as a hydrogen bond acceptor, contributing to stabilized ligand-protein binding energy. researchgate.netmdpi.com

Altering Physicochemical and ADME Properties: It can enhance a ligand's target binding and its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Depending on its position on an aromatic ring, it can enhance activity through electronic effects. nih.gov

Modulating Lipophilicity: The presence of methoxy groups can strengthen hydrophobic interactions through methylation, which influences how a compound is transported to its target site. mdpi.com Studies have shown that the position of methoxy groups is crucial, with meta-substitution sometimes being more favorable for bioactivity than para-substitution. mdpi.com

The combination of these two substituents on the indole scaffold is a strategic design choice aimed at optimizing the molecule for specific biological applications.

Research Trajectories and Emergent Opportunities for 4 Fluoro 5 Methoxy 1h Indole Analogues

4-Fluoro-5-methoxy-1H-indole serves primarily as a key building block or intermediate in the synthesis of more complex and specialized molecules. nih.gov Its unique substitution pattern makes it a valuable precursor for developing targeted therapeutic agents and research tools.

Emerging research directions for its analogues include:

Tryptamine Derivatives: The scaffold is used to synthesize substituted tryptamines, which are analogues of the neurotransmitter serotonin (B10506). wikipedia.org For example, 4-fluoro-5-methoxy-N,N-pyrrolidinyltryptamine (4-F-5-MeO-pyr-T), derived from this indole (B1671886), is a highly potent and selective serotonin 5-HT1A receptor full agonist with potential antidepressant-like effects. wikipedia.org

PET Imaging Agents: The presence of a fluorine atom is advantageous for developing radiolabeled tracers for Positron Emission Tomography (PET) imaging. nih.gov Research has focused on developing methods for the radiofluorination of tryptophan derivatives based on the 4-fluoro-5-methoxy-indole structure to create new PET agents for studying biological processes in vivo. nih.gov

Kinase Inhibitors: The indole core is central to many kinase inhibitors used in oncology. An intermediate, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, which incorporates a related fluoromethoxy-phenyl moiety, is used in the synthesis of EGFR modulators for treating cancer. chemicalbook.com

G-Protein Coupled Receptor (GPR44) Antagonists: Analogues based on a (5-fluoro-2-methyl-1H-indolyl-3-yl) acetic acid core have been designed as selective antagonists for GPR44, a target for inflammatory conditions like asthma. mdpi.com

The following table summarizes some of the complex analogues synthesized using the this compound scaffold or its closely related structures.

| Analogue Name | Chemical Structure Base | Research Application | Reference |

|---|---|---|---|

| 4-fluoro-5-methoxy-N,N-pyrrolidinyltryptamine (4-F-5-MeO-pyr-T) | Tryptamine | Selective serotonin 5-HT1A receptor agonist. wikipedia.org | wikipedia.org |

| [18F]F-5-OMe-Tryptophans | Tryptophan | Potential PET imaging agents. nih.gov | nih.gov |

| 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole | Indole-piperazine-pyrimidine hybrid | Antidepressant drug candidate facilitating 5-HT neurotransmission. acs.org | acs.org |

| N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine | Indole-pyrimidine hybrid | Intermediate for EGFR modulator synthesis in anticancer research. chemicalbook.com | chemicalbook.com |

Contextualizing 4 Fluoro 5 Methoxy 1h Indole Within Privileged Heterocyclic Motifs

Precursor Synthesis and Regioselective Functionalization of Indole Cores

The synthesis of this compound is fundamentally dependent on the availability of appropriately substituted benzene-ring precursors. The primary starting materials for most indole ring-forming strategies are substituted anilines, nitrobenzenes, or phenylhydrazines.

Synthesis of Key Precursors:

A common and critical precursor is 3-fluoro-4-methoxyaniline (B107172) . One established route to this compound involves the catalytic reduction of 2-fluoro-5-nitroanisole. This reduction is typically performed using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst in a solvent such as dioxane. prepchem.com

Another vital precursor, particularly for the Fischer indole synthesis, is (3-fluoro-4-methoxyphenyl)hydrazine (B2874612) . nih.gov This hydrazine (B178648) can be prepared from 3-fluoro-4-methoxyaniline via a two-step diazotization and reduction sequence. The aniline (B41778) is first treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is then reduced, commonly using a reagent like tin(II) chloride (SnCl₂) or sodium sulfite, to yield the corresponding phenylhydrazine (B124118) hydrochloride salt. guidechem.comgoogle.com

The synthesis of precursors can also start from more basic materials. For instance, 3-bromo-4-methoxyaniline (B105698) can be synthesized from p-nitrochlorobenzene through a three-step sequence of bromination, etherification (methoxylation), and nitro group reduction. google.com A similar strategy could be adapted for the fluoro analogue.

Regioselective Functionalization:

Alternatively, the 4-fluoro-5-methoxy substitution pattern can be achieved by functionalizing a pre-existing indole core. However, direct C-H functionalization at the C4 position of the indole ring is known to be challenging due to the higher nucleophilicity of the pyrrole (B145914) moiety (especially C3) and the similar reactivity of the other C-H bonds on the benzene (B151609) ring. acs.org Achieving regioselectivity often requires the use of directing groups. A more common strategy involves the synthesis of a halogenated indole, such as 4-fluoro-5-iodo-1H-indole, which can then undergo a metal-catalyzed cross-coupling reaction to introduce the methoxy group. chemicalbook.com

Classical Indole Synthesis Strategies Applied to 4-Fluoro-5-methoxy-Substituted Systems

Long-established methods for indole synthesis remain cornerstones of heterocyclic chemistry and are applicable to the synthesis of this compound.

Fischer Indole Synthesis Protocols

The Fischer indole synthesis is arguably the most famous and widely used method for preparing indoles. wikipedia.orgnih.gov The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazine and an aldehyde or ketone. wikipedia.orgjk-sci.com

For the synthesis of this compound, the key starting materials are (3-fluoro-4-methoxyphenyl)hydrazine and a suitable carbonyl compound that can provide the C2 and C3 atoms of the indole ring. To obtain the parent indole (unsubstituted at C2 and C3), a glyoxal (B1671930) equivalent or, more commonly, pyruvic acid (to form an intermediate indole-2-carboxylic acid which is subsequently decarboxylated) can be used.

The general mechanism proceeds via the formation of a phenylhydrazone, which tautomerizes to an enehydrazine. wikipedia.org An acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, facilitates a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to generate the aromatic indole ring. wikipedia.orgnih.gov The presence of a methoxy group on the phenylhydrazine ring can sometimes lead to abnormal reactions or competing cyclization pathways. nih.gov

A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering an alternative route to the necessary N-arylhydrazone intermediate. wikipedia.org

Table 1: Representative Fischer Indole Synthesis

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| (3-fluoro-4-methoxyphenyl)hydrazine | Acetaldehyde equivalent (e.g., 2-chloroacetaldehyde) | Polyphosphoric acid (PPA), heat | This compound |

This table presents a plausible application of the Fischer synthesis to the target molecule and a documented example for a related fluoroindole. acs.org

Bischler-Möhlau Indole Synthesis Variations

The Bischler-Möhlau synthesis produces 2-aryl- or 2-alkyl-indoles by reacting an α-halo-ketone (e.g., α-bromo-acetophenone) with an excess of a primary or secondary aryl amine. wikipedia.orgwikipedia.org The reaction is typically conducted at high temperatures. chemeurope.com

To prepare a structural analogue of the target compound using this method, 3-fluoro-4-methoxyaniline would be reacted with an appropriate α-haloketone. The mechanism involves the initial SN2 reaction of two molecules of the aniline with the α-haloketone to form an α-arylamino-ketone and an anilinium hydrohalide salt. wikipedia.orgchemeurope.com The α-arylamino-ketone intermediate then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration and tautomerization to yield the indole. wikipedia.org

Historically, the synthesis has been limited by harsh conditions and sometimes low yields. wikipedia.org However, modern variations using microwave irradiation or lithium bromide as a catalyst have been developed to provide milder reaction conditions. chemeurope.com

Hemetsberger Indole Synthesis Approaches

The Hemetsberger indole synthesis is a method for producing indole-2-carboxylic esters. It involves the thermal decomposition of α-azido-cinnamic esters, which are themselves prepared from an aromatic aldehyde and an ester of azidoacetic acid. While a powerful tool, specific applications for the direct synthesis of this compound are not prominently documented in surveyed literature. The hypothetical pathway would involve the base-catalyzed condensation of 3-fluoro-4-methoxybenzaldehyde (B1294953) with ethyl azidoacetate to form an α-azido-cinnamate intermediate. The subsequent key step is a thermal cyclization where the azido (B1232118) group loses dinitrogen (N₂) to form a reactive nitrene intermediate, which then cyclizes onto the benzene ring to form the indole-2-carboxylate (B1230498) product. This ester can then be hydrolyzed and decarboxylated to yield the parent indole.

Gassman Indole Synthesis Modifications

The Gassman indole synthesis is a one-pot method that produces 3-thioalkyl-indoles from an aniline and a β-keto thioether. wikipedia.orgsynarchive.com The 3-thioalkyl group can be readily removed by reduction with Raney nickel to afford the 3-H-indole. wikipedia.org

The synthesis begins with the N-chlorination of the aniline (e.g., 3-fluoro-4-methoxyaniline) with an agent like tert-butyl hypochlorite (B82951) (t-BuOCl). wikipedia.org The resulting N-chloroaniline is then reacted with a β-keto thioether, forming a sulfonium (B1226848) salt. The addition of a non-nucleophilic base, such as triethylamine, generates a sulfur ylide, which undergoes a chemicalbook.comwikipedia.org-sigmatropic rearrangement. The resulting ortho-substituted aniline derivative then cyclizes and dehydrates to form the 3-thioalkyl-indole. wikipedia.orgresearchgate.net

A significant consideration for this method is the electronic nature of the aniline. Some reports suggest that electron-rich anilines, such as 4-methoxyaniline, can fail to give the desired product. wikipedia.org However, other studies indicate the method is particularly useful for anilines bearing methoxy groups. researchgate.net This suggests that the specific substitution pattern of 3-fluoro-4-methoxyaniline would require empirical testing to determine its suitability in the Gassman synthesis.

Modern Catalytic Approaches for this compound Construction

Contemporary organic synthesis has introduced a variety of powerful catalytic methods for indole construction, often providing milder conditions and broader substrate scope than classical approaches.

One prominent strategy involves the palladium- or copper-catalyzed cyclization of appropriately substituted precursors. For example, a base-catalyzed cyclization of an ortho-haloaniline with a terminal alkyne can lead to the indole core. A subsequent one-pot iodination can install a handle for further functionalization. beilstein-journals.org

Another powerful approach is the functionalization of a pre-formed indole ring. As noted, a viable route to this compound proceeds from 4-fluoro-5-iodo-1H-indole. chemicalbook.com The conversion of the iodo group to a methoxy group can be achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig etherification, reacting the iodoindole with a methoxide (B1231860) source (e.g., sodium methoxide) in the presence of a suitable catalyst and ligand system.

Table 2: Representative Modern Catalytic Syntheses

| Reaction Type | Substrate | Reagents | Catalyst/Ligand | Product |

|---|---|---|---|---|

| Buchwald-Hartwig Etherification | 4-Fluoro-5-iodo-1H-indole | Sodium methoxide | Pd₂(dba)₃, Xantphos | This compound |

This table illustrates plausible modern catalytic routes to the target compound based on documented transformations.

These modern methods offer high efficiency and functional group tolerance, making them increasingly important for the synthesis of complex and highly functionalized indole derivatives like this compound.

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysis has become an indispensable tool in organic synthesis, offering efficient and versatile methods for the construction of complex molecular architectures, including the indole nucleus.

Suzuki-Miyaura Coupling for Indole Derivatives

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a powerful method for the synthesis of biaryl compounds and has been applied to the synthesis of functionalized indoles. nih.govlibretexts.org While specific examples detailing the direct synthesis of this compound via Suzuki-Miyaura coupling are not extensively documented in the reviewed literature, the general principles of this reaction are highly applicable. The synthesis would typically involve the coupling of a suitably substituted boronic acid or ester with a halogenated aniline derivative, followed by cyclization to form the indole ring.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and is often substrate-dependent. nih.gov For the synthesis of fluorinated and methoxy-substituted indoles, careful optimization of these parameters would be necessary to achieve high yields and avoid side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Indole Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl2 | dppf | K2CO3 | Dimethoxyethane | 80 | Good | nih.gov |

| Pd(OAc)2 | - | K2CO3 | Toluene | Reflux | High | acs.org |

| Pd(PPh3)4 | PPh3 | NaOH | DMF/H2O | 120 (MW) | Excellent | nih.gov |

This table presents general conditions for Suzuki-Miyaura reactions in the context of heterocyclic synthesis and may require optimization for the specific synthesis of this compound derivatives.

Intramolecular Heck Reactions in Indole Annulation

The intramolecular Heck reaction is a powerful palladium-catalyzed method for the construction of cyclic and heterocyclic systems through the coupling of an aryl or vinyl halide with a tethered alkene. wikipedia.orgnih.gov This reaction is particularly useful for the synthesis of substituted indoles, allowing for the formation of the pyrrole ring in a controlled manner. The high functional group tolerance of the intramolecular Heck reaction makes it suitable for use in the synthesis of complex molecules. wikipedia.org

The mechanism of the intramolecular Heck reaction involves the oxidative addition of the aryl or vinyl halide to a Pd(0) catalyst, followed by migratory insertion of the tethered alkene into the palladium-carbon bond. Subsequent β-hydride elimination then affords the cyclized product and regenerates the catalyst. wikipedia.org The regioselectivity of the cyclization (exo vs. endo) is a key consideration and is influenced by factors such as ring size and substrate geometry. For the formation of five- and six-membered rings, exo cyclization is generally favored. wikipedia.org

While specific applications of the intramolecular Heck reaction for the direct synthesis of this compound are not detailed in the available literature, this methodology represents a viable synthetic route. A plausible strategy would involve the synthesis of a precursor containing a 2-halo-3-fluoro-4-methoxyaniline moiety tethered to an alkene, which would then undergo palladium-catalyzed cyclization to form the desired indole.

Copper-Catalyzed Cyclization Strategies

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of nitrogen-containing heterocycles, including indoles. nih.govrsc.org These reactions often proceed under milder conditions and can exhibit complementary reactivity to their palladium counterparts. Copper-catalyzed cyclization reactions have been successfully employed in the synthesis of various alkaloids and complex natural products. nih.gov

One common approach involves the intramolecular cyclization of o-haloanilines with terminal alkynes. While the direct application to this compound is not explicitly described, a study on a copper-catalyzed aerobic oxidative C-H/C-H cyclization of 3-phenylindoles mentions the use of 4-methoxy-3-phenyl-1H-indole as a co-catalyst, highlighting the compatibility of methoxy-substituted indoles in copper-catalyzed systems. nih.gov

Photoredox Radiofluorination Techniques for Tryptophan Analogues

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes. Fluorine-18 ([¹⁸F]F) is a commonly used positron-emitting radionuclide for PET tracer development. Recent advancements in photoredox catalysis have enabled the development of novel radiofluorination methods for the late-stage introduction of [¹⁸F]F into complex molecules, including tryptophan analogues.

A facile photoredox radiofluorination method has been developed to produce [¹⁸F]F-5-OMe-Tryptophans. wikipedia.org In this study, 4-F-5-OMe-tryptophans were synthesized and their corresponding ¹⁸F-labeled analogues were produced with radiochemical yields ranging from 2.6% to 32.4%. wikipedia.org This method allows for the direct synthesis of enantiopure radiolabeled PET agents without racemization. wikipedia.org Small animal imaging studies have shown that L-[¹⁸F]4-F-5-OMe-tryptophan exhibits significant tumor uptake, making it a promising candidate for cancer imaging. beilstein-journals.orgrsc.org

Table 2: Radiochemical Yields of [¹⁸F]F-5-OMe-Tryptophans via Photoredox Radiofluorination

| Compound | Radiochemical Yield (RCY) (%) | Enantiomeric Excess (ee) (%) | Radiochemical Purity (RCP) (%) | Reference |

| L-[¹⁸F]4-F-5-OMe-tryptophan | 2.6 ± 0.5 to 32.4 ± 4.1 | ≥ 99.0 | > 98.0 | wikipedia.org |

| D-[¹⁸F]4-F-5-OMe-tryptophan | 2.6 ± 0.5 to 32.4 ± 4.1 | ≥ 99.0 | > 98.0 | wikipedia.org |

The range of radiochemical yields reflects variations in experimental conditions.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral indole derivatives is of great importance, as the biological activity of many indole-containing compounds is highly dependent on their stereochemistry. While the literature does not provide specific examples for the stereoselective synthesis of chiral this compound derivatives, general strategies for the asymmetric synthesis of fluorinated molecules can be considered.

One approach involves the use of frustrated Lewis pair (FLP) mediated monoselective C-F activation of geminal difluoroalkanes using a chiral sulfide (B99878) as the Lewis base component. This method allows for the desymmetrization of geminal difluoroalkanes and provides access to stereoenriched fluoroalkanes. nih.gov Another strategy is the stereoselective synthesis of fluoro-methyl carbocyclic nucleoside analogues, which involves a stereoselective fluorination step. researchgate.net These methodologies, while not directly applied to the target indole, highlight the potential for developing enantioselective routes to chiral this compound derivatives.

Functionalization of the Indole Nucleus at Specific Positions

The selective functionalization of the indole ring at specific positions is crucial for the synthesis of diverse libraries of compounds for biological screening.

Direct C2–H alkylation of indoles can be achieved through the photochemical activity of halogen-bonded complexes. For instance, 5-methoxy-1H-indole has been successfully alkylated at the C2 position. beilstein-journals.org A copper-catalyzed C2-H trifluoromethylation of N-Boc protected indoles has also been reported, with tert-butyl 5-methoxy-2-(trifluoromethyl)-1H-indole-1-carboxylate being synthesized in 63% yield. nih.gov

The C3 position of indoles is often readily functionalized. Palladium-catalyzed direct C-3 arylation of free (NH)-indoles with aryl bromides has been achieved under ligandless conditions, with 5-methoxy-3-(4-methoxyphenyl)indole being synthesized in 75% yield. acs.org

Palladium-catalyzed regioselective C–H fluoroalkylation of indoles at the C4-position has been described, utilizing a removable directing group at the C3 position. rsc.org This method offers a direct route to C4-functionalized indoles.

N-alkylation is a common functionalization of the indole nitrogen. Classical conditions often employ sodium hydride and an alkyl halide in a solvent like DMF or THF. nih.gov

Table 3: Summary of Functionalization Reactions on Substituted Indoles

| Position | Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |

| C2 | Alkylation | 5-Methoxy-1H-indole | α-iodosulfone, DABCO, light | 5-Methoxy-2-alkyl-1H-indole | - | beilstein-journals.org |

| C2 | Trifluoromethylation | N-Boc-5-methoxy-1H-indole | CF3SO2Na, Cu catalyst | tert-Butyl 5-methoxy-2-(trifluoromethyl)-1H-indole-1-carboxylate | 63 | nih.gov |

| C3 | Arylation | 5-Methoxy-1H-indole | 4-Methoxy-phenyl bromide, Pd(OAc)2 | 5-Methoxy-3-(4-methoxyphenyl)indole | 75 | acs.org |

| C4 | Fluoroalkylation | 3-Pivaloyl-indole | (1H, 1H-perfluoroalkyl)mesityliodonium triflate, Pd(OAc)2 | 4-Fluoroalkyl-3-pivaloyl-indole | Moderate to high | rsc.org |

| N1 | Alkylation | Indole | Alkyl halide, NaH | N-Alkylindole | High | nih.gov |

Yields are as reported in the cited literature and may vary depending on the specific substrates and conditions.

C3-Functionalization via Friedel-Crafts Reactions

The C3 position of the indole nucleus is highly nucleophilic and readily undergoes electrophilic substitution, making it a prime target for functionalization. The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds, and modern variations have been developed for its application to sensitive heterocyclic systems like indoles.

A significant advancement is the use of hexafluoroisopropanol (HFIP) as a promoter for Friedel-Crafts type reactions under mild conditions. nih.gov Research has demonstrated that HFIP can effectively facilitate the hydroxyalkylation at the C3 position of indoles with various (hetero)arylglyoxals, yielding α-hydroxyketone products, which are versatile synthetic intermediates. nih.govacs.org This protocol is noted for its high efficiency and atom economy. acs.org The reaction proceeds without the need for a traditional Lewis acid catalyst, and HFIP is thought to activate the glyoxal electrophile through hydrogen bonding. This method has been successfully applied to indoles, providing excellent yields of the C3-functionalized products. nih.govacs.org While these studies did not exclusively use this compound, the methodology is directly applicable. The electron-donating methoxy group at C5 would likely enhance the nucleophilicity of the indole ring, favoring the reaction at C3.

An intramolecular variant of the Friedel-Crafts reaction has also been explored for the synthesis of 3,4-fused tricyclic indoles from C4-tethered tertiary alcohols. acs.org This demonstrates the versatility of the reaction in creating complex, fused-ring systems based on the indole core. acs.org

Table 1: Example of HFIP-Promoted Friedel-Crafts Hydroxyalkylation of Indole

| Indole Substrate | Electrophile | Promoter/Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Indole | (Hetero)arylglyoxal | HFIP/DCM | C3-α-hydroxyketone | Excellent | nih.govacs.org |

N-1 Alkylation and Acylation Strategies

Modification of the indole nitrogen at the N-1 position is a fundamental strategy for altering the compound's physical properties and biological activity, as well as for protecting the N-H group during subsequent reactions.

N-1 Alkylation: This involves the introduction of an alkyl or benzyl (B1604629) group onto the indole nitrogen. Common methods involve deprotonating the indole N-H with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. For instance, N-methylated indoles have been synthesized for use in various reactions. acs.org The synthesis of 1-benzyl-3-iodo-1H-indole-2-carbonitriles showcases the use of benzyl groups, which can be introduced using benzyl bromide in the presence of a base. nih.gov

N-1 Acylation: This strategy introduces an acyl group, typically from an acid chloride or anhydride, to the indole nitrogen. This functionalization is often used to create amide derivatives. An example is the synthesis of 1H-Indole, 5-methoxy-1-(4-methoxybenzoyl)-, which demonstrates the acylation of a methoxy-substituted indole with an aroyl chloride. nih.gov Acylation can influence the electronic character of the indole ring and serve as a directing group for further substitutions.

Table 2: General Strategies for N-1 Functionalization of Indoles

| Functionalization Type | Typical Reagents | Base | Resulting Group |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., MeI) | K₂CO₃, NaH | N-Alkyl |

| Benzylation | Benzyl Halide (e.g., BnBr) | K₂CO₃, NaH | N-Benzyl |

| Acylation | Acyl Chloride, Anhydride | Pyridine, Et₃N | N-Acyl |

Halogenation and Nitro Substitution Patterns

Introducing halogens or nitro groups onto the this compound core can significantly modulate its chemical reactivity and biological profile. The position of these substitutions is governed by the directing effects of the existing substituents (F at C4, OMe at C5) and the inherent reactivity of the indole ring.

The most nucleophilic position on an unsubstituted indole ring is C3, followed by C2, and then the positions on the benzene ring. Therefore, direct electrophilic halogenation (e.g., with N-bromosuccinimide or N-iodosuccinimide) would be expected to occur preferentially at the C3 position. The synthesis of 3-iodo-indole derivatives demonstrates this typical reactivity pattern. nih.gov

Substitution on the benzene moiety is more complex. The 5-methoxy group is a strong activating, ortho-, para-directing group, while the 4-fluoro group is a deactivating (by induction) but ortho-, para-directing group. The combined effect would strongly direct incoming electrophiles. For electrophilic aromatic substitution, the most likely positions to be functionalized would be C6 and C7. For example, the formation of a nitro derivative, as seen in the related N-(4-fluoro-2-methoxy-5-nitrophenyl) moiety, suggests that nitration of such substituted aromatic systems is a feasible synthetic transformation. bldpharm.com

One-Pot and Multicomponent Reaction Sequences for this compound Synthesis

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a complex product, minimizing waste and simplifying purification. nih.goverciyes.edu.tr The indole nucleus is an excellent substrate for such reactions.

Several MCRs have been developed that utilize indoles to rapidly build molecular complexity. For example, a one-pot, three-component reaction of an indole, an aromatic aldehyde, and a heteroaryl amine under solvent-free conditions has been used to synthesize novel gramine (B1672134) (3-aminomethylindole) derivatives. erciyes.edu.tr Another approach involves the telescoped multicomponent reaction of an indole, a glyoxal derivative, and Meldrum's acid to produce furanone-containing indole fragments. mdpi.com These methodologies showcase the power of MCRs to construct diverse heterocyclic systems from simple indole precursors. nih.govdoaj.orgbeilstein-journals.org Applying these strategies to this compound would allow for the modular assembly of novel, highly functionalized molecules.

Table 3: Example of a Three-Component Reaction Involving Indole

| Component 1 | Component 2 | Component 3 | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Indole | 4-Methoxyphenylglyoxal | Meldrum's Acid | Et₃N, MeCN, reflux | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | mdpi.com |

Synthesis of Molecular Hybrids Incorporating the this compound Moiety

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activity. tandfonline.com The indole scaffold is a popular choice for inclusion in such hybrids due to its wide range of pharmacological properties. nih.gov

The this compound moiety can be incorporated into larger molecular frameworks to generate novel hybrids. For instance, research on indole-benzimidazole hybrids has shown that combining these two pharmacologically significant heterocycles can lead to promising new compounds. tandfonline.com A specific example of a complex hybrid molecule is N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, where a substituted indole is linked to a pyrimidine ring, which in turn is attached to another functionalized aromatic ring. bldpharm.com The synthesis of such hybrids often involves multi-step sequences or cross-coupling reactions to connect the different molecular fragments. This approach allows for the systematic exploration of chemical space and the development of molecules with tailored properties.

Receptor Agonism and Antagonism Studies

Derivatives of this compound have been investigated for their ability to modulate the activity of various receptor systems, particularly those involved in neurotransmission.

The serotonin (5-HT) system is a critical target for drugs treating a range of psychiatric and neurological disorders. Research has shown that substitutions on the indole ring significantly influence affinity and selectivity for different 5-HT receptor subtypes. researchgate.net

One notable derivative, 4-Fluoro-5-Methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT), has demonstrated potent agonist activity at the 5-HT1A receptor. acs.org The introduction of a fluorine atom at the 4-position was found to markedly enhance selectivity for the 5-HT1A receptor over the 5-HT2A and 5-HT2C receptors. acs.org This compound exhibited a potency greater than that of the well-known 5-HT1A agonist, 8-OH-DPAT. acs.org Further modification, where the N,N-dialkyl substituents were constrained into a pyrrolidine (B122466) ring, resulted in a slightly more potent 5-HT1A receptor agonist that maintained this high selectivity over 5-HT2A/2C receptors. acs.org

In a broader context, studies on 5-substituted indole derivatives have indicated they can display roughly equal potency at both 5-HT1A and 5-HT2A sites. researchgate.net The interplay between these receptor subtypes is complex; for instance, the activation of 5-HT1A receptors can dampen the behavioral effects mediated by 5-HT2A receptors. nih.gov While nearly all studied indolealkylamine derivatives show the highest potency for the 5-HT2A receptor, their affinity at the 5-HT2B site is often lower. researchgate.net The 5-HT2C receptor, implicated in mood and eating disorders, also represents a key target for indole-based compounds. nih.govnih.gov

| Compound Name | Receptor Target(s) | Activity Profile | Citation |

| 4-Fluoro-5-Methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT) | 5-HT1A, 5-HT2A, 5-HT2C | Potent 5-HT1A agonist with high selectivity over 5-HT2A/2C. | acs.org |

| 4-F-5-MeO-pyr-T | 5-HT1A, 5-HT2A, 5-HT2C | Stronger 5-HT1A agonist than 4-F-5-MeO-DMT, retains selectivity. | acs.org |

| 5-substituted indole derivatives (general) | 5-HT1A, 5-HT2A | Approximately equal potency at both receptors. | researchgate.net |

Beyond the serotonergic system, indole derivatives interact with other G-protein-coupled receptors (GPCRs). The orphan receptor GPR84, which is activated by medium-chain fatty acids and is highly expressed on immune cells, has emerged as a target for indole-based compounds. acs.orgbohrium.com

Research into diindolylmethane derivatives has revealed potent agonists of human GPR84. acs.orgbohrium.com A key finding was that di(5-fluoro-1H-indole-3-yl)methane acts as a potent GPR84 agonist with an EC₅₀ value of 80.0 nM. researchgate.netacs.orgbohrium.com This demonstrates that the 5-fluoro-indole scaffold is a viable starting point for designing GPR84 modulators. The structure-activity relationship studies indicated that small lipophilic substituents at the 5-position of the indole rings were favorable for high activity. researchgate.netacs.orgbohrium.com In contrast, another study identified a 3-substituted-1H-indole derivative as a high-affinity competitive antagonist of GPR84, highlighting the scaffold's versatility in producing both agonists and antagonists for this receptor. researchgate.net

| Compound Name | Receptor Target | Activity Profile | EC₅₀ | Citation |

| di(5-fluoro-1H-indole-3-yl)methane | GPR84 | Agonist | 80.0 nM | researchgate.netacs.orgbohrium.com |

| 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | GPR84 | Competitive Antagonist | N/A | researchgate.net |

Enzyme Inhibition Profiles

The modulatory effects of this compound derivatives extend to various enzyme systems, with significant research focused on enzymes involved in inflammation.

Cyclooxygenase (COX) enzymes are key mediators of the inflammatory process. Indole derivatives, particularly those related to indomethacin, are well-known COX inhibitors. researchgate.net Studies on 5-methoxy-indole derivatives have aimed to develop selective COX-2 inhibitors, which would offer anti-inflammatory benefits with fewer gastrointestinal side effects than non-selective NSAIDs. researchgate.netacs.org

A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibition activities. researchgate.net One compound from this series, S3, which features a 3-nitrophenyl substitution, was found to be a selective inhibitor of COX-2 and showed significant anti-inflammatory activity. researchgate.net Docking studies revealed that this class of compounds could bind effectively within the COX-2 active site. researchgate.net Other research on N-methylsulfonyl-indole derivatives also identified compounds with potent and selective COX-2 inhibitory activity. nih.gov Specifically, compounds designated as 4e and 5d were among the most active COX-2 inhibitors in their respective series. nih.gov

| Compound Series | Key Derivative(s) | Enzyme Target(s) | Activity Profile | Citation |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazides | S3 (3-nitrophenyl derivative) | COX-2 | Selective COX-2 inhibitor with anti-inflammatory activity. | researchgate.net |

| N-methylsulfonyl-indole derivatives | 4e, 5d | COX-2 | Potent COX-2 inhibitors. | nih.gov |

The enzymatic inhibitory activity of indole derivatives is not limited to the COX family. Certain N-methylsulfonyl-indole derivatives have demonstrated a dual inhibitory profile, targeting both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. nih.gov Additionally, indole derivatives have been explored as substrate-specific inhibitors of other lipoxygenases, such as ALOX15. Other research has pointed to 3-(phosphoryl)methylindoles as potential inhibitors of human mast cell chymase, suggesting a broader therapeutic potential for this chemical class.

Antimicrobial Efficacy

Indole and its derivatives are recognized for their wide spectrum of antimicrobial activities. The presence of a halogen substituent on the indole ring has been noted to contribute to excellent inhibition of bacterial growth.

Antibacterial Activities

No studies detailing the antibacterial activities of this compound derivatives were identified.

Antifungal Activities

No studies detailing the antifungal activities of this compound derivatives were identified.

Antiviral Potency

Anti-Hepatitis B Virus (HBV) Activity

No research was found on the anti-Hepatitis B Virus (HBV) activity of derivatives of this compound.

Anti-Hepatitis C Virus (HCV) Activity

No research was found on the anti-Hepatitis C Virus (HCV) activity of derivatives of this compound.

Broad-Spectrum Antiviral Evaluations

No studies evaluating the broad-spectrum antiviral potency of this compound derivatives were located. While research exists for other novel indole-2-carboxylate derivatives, the specific 4-fluoro-5-methoxy substitution pattern was not included. nih.gov

Antitubercular Potential against Mycobacterium tuberculosis

Derivatives of this compound have also been investigated for their potential as antitubercular agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new and effective treatments. nih.gov

Research has identified series of indole-4-carboxamides with potent activity against Mtb. nih.gov These compounds are believed to act as prodrugs, being metabolized by the bacterium into an active form that interferes with essential biological processes. nih.gov One of the key mechanisms of action is the disruption of tryptophan biosynthesis, an important pathway for the survival of Mtb. nih.gov

The structure-activity relationship of these derivatives is an active area of research, with the goal of synthesizing new agents that are more potent and have favorable safety profiles. nih.gov The indole scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in many biologically active compounds, making it a promising starting point for the design of novel antitubercular drugs.

Anti-Inflammatory and Analgesic Effects

Indole derivatives have a well-established history as anti-inflammatory and analgesic agents, with indomethacin, an indole acetic acid derivative, being a notable example. nih.gov Newer series of indole derivatives continue to be explored for these properties, often with the aim of improving efficacy and reducing side effects.

Studies on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have demonstrated significant anti-inflammatory and analgesic activities. nih.gov In carrageenan-induced paw edema tests in rats, these compounds showed a percentage inhibition of inflammation ranging from 7.35% to 62.69% after 2 hours. nih.gov

In terms of analgesic effects, tested using the hot-plate method, a derivative with a 2,4,5-trimethoxyphenyl substitution (S14) exhibited a significant 70.27% inhibition of pain, compared to 84.09% for the reference drug indomethacin. nih.gov Another derivative with a 3-nitrophenyl substitution (S3) showed 61.36% analgesic activity. nih.gov These findings suggest that specific substitutions on the phenyl ring attached to the indole core can significantly influence the anti-inflammatory and analgesic potency of these compounds.

Table 2: Anti-inflammatory and Analgesic Activity of Selected Indole Derivatives

| Compound | Anti-inflammatory Activity (% inhibition after 2h) | Analgesic Activity (% inhibition) |

|---|---|---|

| S14 (R = 2,4,5-trimethoxyphenyl) | - | 70.27 nih.gov |

| S3 (R = 3-nitrophenyl) | - | 61.36 nih.gov |

| S10 (R = hydroxyl group) | - | 62.50 nih.gov |

Antihyperlipidemic Evaluations

The therapeutic potential of indole derivatives extends to metabolic disorders, with some compounds being evaluated for their antihyperlipidemic effects. A study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives investigated their ability to modulate lipid levels. nih.gov

Neuropharmacological Effects (e.g., Antidepressant-like Activities, Hypolocomotion)

The indole nucleus is a core component of many neuroactive compounds, including the neurotransmitter serotonin. This has led to the investigation of indole derivatives for various neuropharmacological effects. While specific studies on the antidepressant-like activities and hypolocomotion effects of this compound derivatives are not detailed in the provided search results, the broader class of indole derivatives has shown promise in this area.

Antioxidant Properties

The incorporation of a phosphoryl (P=O) group into the indole framework has been shown to enhance the radical-quenching capacity and pharmacological efficacy of the parent molecules. acs.org This suggests that certain derivatives of this compound could possess significant antioxidant properties. These properties are valuable in combating oxidative stress, which is implicated in a wide range of diseases.

Antimalarial Activities

The indole nucleus is a recognized scaffold in the development of antimalarial agents. nih.govresearchgate.netmalariaworld.org Research has demonstrated that various substituted indole derivatives possess activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.netijrps.com For instance, a series of substituted indole derivatives were synthesized and showed promising in vitro antimalarial activity, with some compounds being several folds more active than the standard drug pyrimethamine. nih.gov Another study highlighted that 2-(4-aminosulfonylphenyl)-3-phenyl-5-chloroindole derivatives exhibited increased in vitro activity compared to their unsubstituted counterparts. ijrps.com However, the same study noted that the presence of a methoxy group could lead to diminished antimalarial activity in the specific series they investigated. ijrps.com

While these studies underscore the potential of the indole framework in antimalarial drug discovery, no specific research has been published on the evaluation of this compound or its derivatives for this biological activity.

Other Biological Activities (e.g., Antidiabetic, Anti-HIV, Anticholinesterase)

The versatility of the indole structure has led to its investigation in a wide range of biological contexts, including as a potential source for antidiabetic, anti-HIV, and anticholinesterase agents.

Antidiabetic Activities: Indole derivatives are being explored for their potential in managing diabetes. nih.gov One of the mechanisms of interest is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. A series of 5-fluoro-2-oxindole derivatives, which share some structural similarity with the compound of interest, were synthesized and showed potent α-glucosidase inhibitory activity, significantly higher than the reference drug acarbose. nih.gov This suggests that the fluorinated indole scaffold could be a promising starting point for the design of new antidiabetic compounds. However, no studies have specifically reported on the antidiabetic properties of this compound derivatives.

Anticholinesterase Activities: Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. nih.gov The indole structure has been a template for the design of cholinesterase inhibitors. nih.govrsc.orgresearchgate.net Studies have shown that simple indoles with methoxy substitutions exhibit some level of AChE inhibitory activity, although this is often enhanced by the addition of other functional groups. nih.gov For instance, some novel indole amines have demonstrated strong acetylcholinesterase inhibition potential, with IC50 values comparable to the standard drug galantamine. rsc.org While the general class of indole derivatives shows promise, specific data on the anticholinesterase activity of this compound derivatives is currently absent from the scientific literature.

Influence of the Fluoro Substituent on Biological Activity

The introduction of a fluorine atom to the indole ring has a significant and varied impact on the biological activity of the resulting derivatives, with its effect being highly dependent on the specific biological target and the position of the substituent.

In some cases, fluorination enhances biological potency. For instance, studies on certain indole derivatives have shown that fluoro-substituted compounds exhibit greater activity compared to their chloro and bromo counterparts. tandfonline.com Specifically, the presence of a fluorine group at the 5-position of the indole ring has been associated with the highest inhibitory effects in some series of compounds. semanticscholar.org Research on 1H-indole-2-carboxamides as CB1 receptor allosteric modulators also found that a fluoro or chloro group at the C5 position was a key feature for activity. nih.gov

However, the influence of fluorine is not universally positive. In the context of cyclooxygenase (COX) inhibition, compounds with a fluorine substituent generally demonstrate lower inhibition of COX-2 compared to those with a methoxy group at the same position. rsc.org Furthermore, in other studies, the introduction of electron-withdrawing groups like halogens, including fluorine, at the 5' position of the indole core led to inactive compounds against Trypanosoma cruzi. acs.org Similarly, chlorination at the 4 and 5-positions of the indole core in a series of synthetic cannabinoids was found to reduce binding affinity to the human cannabinoid receptor CB1 (hCB1). mdpi.com

These divergent findings underscore the complex role of the fluoro substituent. Its high electronegativity and small size can alter the electronic properties and conformation of the molecule, which in turn affects its interaction with specific biological targets. The position of the fluorine atom is also a critical determinant of its effect on biological activity. tandfonline.com

Role of the Methoxy Substituent on Biological Activity

The methoxy group at the 5-position of the indole ring generally acts as an electron-donating group, which can enhance the reactivity and biological activity of the indole nucleus. chim.it This is a common feature in many naturally occurring, biologically active indoles. chim.it

The positive influence of a 5-methoxy group has been observed across different therapeutic targets. For example, the introduction of a methoxy group at the 5-position of 2,3-diaryl-substituted indoles resulted in higher antioxidant activity. rsc.org In the same study, replacing a fluorine atom with a methoxy group led to increased COX-2 inhibition. rsc.org In the development of anti-trypanosomal agents, a methoxy group at the 5'-position of the indole core was found to be favorable for activity. acs.org Furthermore, for compounds targeting the serotonin transporter (SERT) and the 5-HT1A receptor, substitution at the C-5 position with a methoxy group has been shown to be beneficial for dual binding affinity. semanticscholar.org

However, the contribution of the methoxy group can be complex. In a study on dimeric indole derivatives (diindolylmethanes), a single methoxy substituent on one of the indole rings resulted in a compound with affinity for the CB1 receptor comparable to the lead compound. beilstein-journals.org But, the introduction of a second methoxy group to the other indole ring led to a decrease in binding affinity, suggesting that a balance of electronic and steric factors is crucial for optimal activity. beilstein-journals.orgnih.gov

Positional Effects of Fluorine and Methoxy Groups on the Indole Ring

The specific placement of substituents on the indole ring is a critical factor that dictates the biological activity of the resulting derivatives. The interplay between the 4-fluoro and 5-methoxy groups, as well as the effects of moving these substituents to other positions, significantly influences the pharmacological profile of the compounds.

For instance, in a series of CysLT1 antagonists, substitution at the 4-position of the indole ring was found to be the least favorable for activity. researchgate.net In contrast, for certain diindolylmethanes, shifting a methoxy group from the 5-position to the 4- or 6-position was well-tolerated during synthesis, indicating that the impact of substituent position can be specific to the molecular scaffold and its biological target. beilstein-journals.orgnih.gov

Studies on synthetic cannabinoids have shown that chlorination at the 4 and 5-positions of the indole core reduces binding affinity for the hCB1 receptor, while substitutions at the 2, 6, and 7-positions largely retain the binding affinity of the parent compound. mdpi.com This highlights that the 4- and 5-positions may be more sensitive to steric or electronic changes for this particular receptor interaction. Conversely, for compounds targeting the 5-HT1A receptor and SERT, substitution at the C-5 position has been found to be advantageous. semanticscholar.org In the development of anti-trypanosomal agents from a 4-phenylsulfonamide series, substitutions at the 4' and 5' positions of the indole were favored over the 6' and 7' positions. acs.org

These findings collectively demonstrate that there is no single rule for the optimal positioning of fluoro and methoxy groups. The ideal substitution pattern is highly dependent on the specific receptor or enzyme being targeted, as different positions on the indole ring will interact differently with the binding pocket of the biological target.

Impact of Nitrogen Atom Substitution (N-H vs. N-Alkyl)

Modification of the nitrogen atom of the indole ring, either by leaving it as an N-H group or by substituting it with an alkyl or aryl group (N-Alkyl), has a profound effect on the biological activity of indole derivatives. This is because the indole nitrogen can participate in hydrogen bonding and its substitution can alter the molecule's polarity, lipophilicity, and steric profile.

In several studies, N-substitution has been shown to be beneficial for biological activity. For example, in a series of 2-indolinone derivatives with anti-interleukin-1 activity, compounds with methyl, ethyl, or benzyl groups at the 1-position of the indole ring showed increased inhibitory effects, whereas the 1-nonsubstituted (N-H) derivatives had decreased activity. semanticscholar.org Similarly, the presence of a 4-fluorophenyl group as a substituent at the N-1 position of certain indole derivatives had a positive influence on their ability to inhibit tyrosinase. tandfonline.com

Conversely, there are instances where N-H is preferred or where N-alkylation is detrimental. The development of enantioenriched N-alkylindoles is an active area of research, highlighting the importance of this structural motif in biologically active molecules. nih.gov However, in a study on antioxidant indole-2- and 3-carboxamides, substitution at the 1-position was found to cause significant differences in the inhibition of lipid peroxidation, suggesting that the nature of the N-substituent is critical. researchgate.net

The choice between an N-H and an N-alkyl group, and the nature of the alkyl group itself, must be carefully considered in drug design, as it can significantly modulate the pharmacological properties of the compound.

Effects of Side Chain Modifications on Receptor Affinity and Efficacy

Beyond the core indole scaffold, modifications to appended side chains play a crucial role in determining receptor affinity and efficacy. These changes can influence how the molecule fits into a binding pocket, its flexibility, and its interactions with specific amino acid residues.

In a series of 1H-indole-2-carboxamide derivatives acting as CB1 receptor allosteric modulators, variations in the substituents on a phenyl ring and the linker connecting it to the indole core had a significant impact on activity. nih.gov For these compounds, a flexible alkyl linker was found to be important for CB1 activity. nih.gov Furthermore, a smaller group, such as a hydrogen or methyl, at the C3 position of the indole ring was preferred over a larger ethyl group, indicating that steric bulk at this position can be detrimental to activity. nih.gov

The principles of side chain modification are broadly applicable. For example, in a study on endomorphin 2, a peptide, modifications to the C-terminus and N-methylation of a specific amino acid were shown to alter binding affinity and intrinsic activity at the mu-opioid receptor. nih.gov In the context of anti-trypanosomal indole derivatives, a systematic exploration of substituents on the indole core and on a morpholine (B109124) moiety elsewhere in the molecule was conducted to optimize activity. acs.org This research demonstrated that small, aliphatic, electron-donating groups were favored at the 5' position of the indole. acs.org

Correlation between Substitution Patterns and Pharmacological Profiles

The specific combination of substituents on the this compound scaffold directly correlates with the resulting pharmacological profile, influencing not only the potency of the compound but also its selectivity for different biological targets and its functional activity (e.g., agonist vs. antagonist).

A prime example is 4-fluoro-5-methoxy-N,N-pyrrolidinyltryptamine (4-F-5-MeO-pyr-T), a derivative of the this compound scaffold. This compound acts as a highly potent and selective full agonist at the serotonin 5-HT1A receptor. wikipedia.org This specific substitution pattern leads to antidepressant-like effects in animal models, without producing the head-twitch response that is characteristic of psychedelic drugs. wikipedia.org

These findings highlight that by systematically altering the substitution patterns on and around the this compound core, it is possible to develop compounds with highly specific and desirable pharmacological profiles for a wide range of therapeutic applications.

Tautomeric Forms and Their Implications for Biological Interactions

The indole ring can exist in different tautomeric forms, primarily 1H-indole, 2H-indole, and 3H-indole (also known as indolenine). nih.gov These tautomers differ in the position of a double bond and a hydrogen atom within the pyrrole part of the ring system. nih.gov While the 1H-indole form is the most stable and common, the existence of other tautomers can have significant implications for the chemical reactivity and biological interactions of indole derivatives. nih.gov

The different tautomers present distinct chemical properties. For example, the nitrogen atom in the 1H-tautomer is pyrrole-like, while in the 3H-tautomer, it is imine-like. This difference can affect the molecule's ability to act as a hydrogen bond donor or acceptor, and its capacity to coordinate with metal ions. nih.govpreprints.org For instance, the 3H-indole tautomer can form a σ-bond with a metal center via its pyridine-like nitrogen, an interaction not possible for the 1H-tautomer. nih.govpreprints.org

These differences in chemical properties can translate to different biological interactions. If a biological target, such as a metalloenzyme, requires coordination with a nitrogen atom, the tautomeric equilibrium of the indole derivative could be a critical factor in its binding and activity. While specific studies on the tautomeric forms of this compound and their direct influence on its biological activity are not extensively detailed, the fundamental principles of tautomerism suggest that this is a relevant consideration in its mechanism of action. The specific electronic environment created by the 4-fluoro and 5-methoxy substituents could potentially influence the tautomeric equilibrium, thereby subtly modulating the compound's interactions with its biological targets.

Mechanistic Investigations of 4 Fluoro 5 Methoxy 1h Indole Derivatives at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Modes

Identified molecular targets include:

G-Protein Coupled Receptors (GPCRs): A notable derivative, 4-Fluoro-5-Methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT), is a potent agonist at the serotonin (B10506) 5-HT1A receptor. wikipedia.org The fluorine substitution at the 4-position is critical for this specific activity. wikipedia.org

Structural Proteins: Certain indole-chalcone derivatives containing a fluoro-indole moiety have been found to target microtubules. acs.org This interaction disrupts microtubule dynamics, leading to cell cycle arrest. acs.org

Enzymes: Fluoro-methoxy-indole derivatives have been developed as inhibitors for several classes of enzymes. These include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and FMS-like tyrosine kinase 3 (FLT3). nih.govmdpi.com They also target other enzymes such as the lipid-peroxidizing enzyme ALOX15, the histone methyltransferase EZH2, and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govmdpi.comnih.govresearchgate.net

DNA: While not specific to the 4-fluoro-5-methoxy variant, related indole (B1671886) derivatives like 4′,6-diamidino-2-phenylindole (DAPI) are well-known to bind to the minor groove of DNA, particularly in AT-rich regions. nih.gov This demonstrates the potential for the indole core to be directed towards nucleic acid targets. nih.gov

The binding modes of these derivatives are as varied as their targets. For instance, some 5-(4-methoxyphenyl)-1H-indole derivatives act as allosteric inhibitors of the enzyme ALOX15, binding to a site distinct from the catalytic center to modulate its activity. nih.govmdpi.comnih.gov In contrast, kinase inhibitors based on this scaffold typically bind within the ATP-binding pocket of the enzyme, as seen with EGFR inhibitors where the indole NH group forms a key hydrogen bond with active site residues like Asp831. nih.gov

Receptor Binding Affinity and Selectivity Profiling

The substitution pattern on the indole ring significantly influences receptor binding affinity and selectivity. The introduction of a fluorine atom at the 4-position of 5-methoxy-DMT creates a compound with high potency and selectivity for the 5-HT1A serotonin receptor.

Research by David E. Nichols and colleagues demonstrated that 4-fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT) is a potent 5-HT1A agonist. wikipedia.org The substitution with fluorine at the 4-position markedly enhances its selectivity for the 5-HT1A receptor over the 5-HT2A and 5-HT2C subtypes. wikipedia.org Its potency as a 5-HT1A agonist was found to be greater than that of the well-known agonist 8-OH-DPAT. wikipedia.org An analog where the N,N-dialkyl groups are constrained within a pyrrolidine (B122466) ring shows even slightly stronger agonism at the 5-HT1A receptor while maintaining selectivity over 5-HT2A/2C receptors. wikipedia.org

| Compound | Target Receptor | Activity | Selectivity Profile |

|---|---|---|---|

| 4-Fluoro-5-methoxy-N,N-dimethyltryptamine | 5-HT1A | Potent Agonist | High selectivity over 5-HT2A/2C receptors wikipedia.org |

| 8-OH-DPAT | 5-HT1A | Agonist | Less potent than 4-F-5-MeO-DMT wikipedia.org |

| 4-F-5-MeO-pyr-T | 5-HT1A | Slightly stronger agonist than 4-F-5-MeO-DMT | Retains selectivity over 5-HT2A/2C receptors wikipedia.org |

Analysis of Downstream Signaling Pathway Modulation

The interaction of 4-fluoro-5-methoxy-1H-indole derivatives with their molecular targets initiates cascades of downstream signaling events that ultimately determine the cellular response. For derivatives targeting kinases, this modulation is often characterized by changes in the phosphorylation state of key signaling proteins.

A (Z)-N-(5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide, an inhibitor of the FLT3 receptor, was shown to reduce the phosphorylation of downstream mediators STAT5 and ERK in leukemia cells. mdpi.com

A 5-methoxy-indole derivative acting as an inhibitor of NQO1 was found to down-regulate the PI3K/AKT pathway in pancreatic cancer cells. researchgate.net

An indole-chalcone derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, which targets microtubules, was found to induce G2/M phase arrest by downregulating the expression of cyclin B1. acs.org

These findings illustrate that indole derivatives can perturb critical signaling pathways involved in cell proliferation, survival, and differentiation. acs.orgmdpi.comresearchgate.net

Cellular Uptake and Distribution Studies

Understanding the ability of these compounds to enter cells and their subsequent distribution is crucial for evaluating their therapeutic potential. Studies using radiolabeled indole derivatives have provided insights into their pharmacokinetic properties.

A biodistribution study in nude mice was performed using a complex [18F]-labeled indole derivative, (S)-1-(4-(2-[18F]Fluoroethoxy)benzyl)-5-[1-(2-methoxymethyl-pyrrolidinyl)sulfonyl]-1H-indole-2,3-dione, designed for imaging apoptosis. nih.gov The highest accumulation of radioactivity was observed in the gall bladder, followed by the duodenum, liver, and kidney shortly after injection. nih.gov Over time, radioactivity was cleared from most organs and accumulated in the urinary bladder, indicating renal excretion. nih.gov

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) panels for other fluorinated indole analogues have shown generally high plasma protein binding (>97% in mice) and variable in vitro microsomal clearance rates, with significant differences observed between species. nih.gov

| Organ | Relative Radioactivity Accumulation (10 min post-injection) |

|---|---|

| Gall Bladder | Highest |

| Duodenum | High |

| Liver | High |

| Kidney | High |

| Blood | Low (cleared by 32 min) |

| Urinary Bladder | High (at later time points) |

Biodistribution summary of an [18F]-labeled indole derivative in nude mice. nih.gov

Enzyme-Substrate Interactions and Inhibition Kinetics

Derivatives of this compound have been investigated as inhibitors of various enzymes, with studies focusing on their potency and mechanism of inhibition.

One area of research involves the substrate-specific inhibition of mammalian 15-lipoxygenases (ALOX15). nih.govmdpi.comnih.gov Certain substituted 5-(4-methoxyphenyl)-1H-indoles have been identified as allosteric inhibitors that selectively block the enzyme's activity on linoleic acid while having less effect on arachidonic acid metabolism. nih.govmdpi.com In silico docking and molecular dynamics simulations suggest these inhibitors occupy the substrate-binding pocket, altering enzyme-inhibitor interactions and inducing a reduced inhibitory potency depending on the specific substitutions. nih.govnih.gov

Other indole derivatives have shown potent inhibitory activity against different enzyme classes:

Caspases: 5-pyrrolidinylsulfonyl isatins, a class of indole derivatives, exhibit selective inhibition of the executioner caspases, caspase-3 and caspase-7. nih.gov

Kinases: Indole-2-carboxamide derivatives have been developed as potent inhibitors of EGFR, with IC50 values in the nanomolar range. nih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1): The compound 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione is a mechanism-based inhibitor of NQO1. researchgate.net

Investigation of Biological Pathway Perturbations (e.g., Cell Proliferation Pathways)

A significant focus of research on this compound derivatives has been their ability to perturb biological pathways, particularly those involved in cell proliferation, leading to anticancer effects.

Several derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. acs.orgnih.gov A common mechanism observed is the induction of cell cycle arrest, frequently at the G2/M phase. acs.orgnih.govresearchgate.net For example, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was shown to cause G2/M arrest in oxaliplatin-resistant metastatic colorectal cancer cells. acs.org Similarly, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), which has a related structural motif, also induces G2/M arrest in hepatocellular carcinoma cells by up-regulating p21. nih.govresearchgate.net

Prolonged cell cycle arrest induced by these compounds often leads to the initiation of apoptosis, or programmed cell death. nih.govnih.govresearchgate.net Mechanistic studies have revealed the involvement of key apoptotic regulators. For instance, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were found to elevate levels of the initiator caspase-8 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2 in pancreatic cancer cells. nih.gov This demonstrates a capacity to trigger both the extrinsic and intrinsic apoptotic pathways. nih.gov

| Derivative Type | Cancer Model | Observed Effect | Mechanism |

|---|---|---|---|

| Fluoro-indole chalcone | Colorectal Cancer acs.org | Inhibition of proliferation; G2/M arrest | Microtubule targeting; Cyclin B1 downregulation acs.org |

| FMTC (related structure) | Hepatocellular Carcinoma nih.govresearchgate.net | Inhibition of proliferation; G2/M arrest; Apoptosis | p21 up-regulation nih.govresearchgate.net |

| Fluoro-oxoindolinylidene | Leukemia mdpi.com | Inhibition of proliferation; Apoptosis | FLT3 inhibition; STAT5/ERK dephosphorylation mdpi.com |

| Methoxy-indole-dione | Pancreatic Cancer researchgate.net | Inhibition of proliferation; Apoptosis | NQO1 inhibition; PI3K/AKT downregulation researchgate.net |

| Chloro-methoxyvinyl-indole | Pancreatic Cancer nih.gov | Apoptosis | Increased Caspase-8 and Bax; Decreased Bcl-2 nih.gov |

Computational and Theoretical Studies on 4 Fluoro 5 Methoxy 1h Indole Systems

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 4-Fluoro-5-methoxy-1H-indole, to the active site of a target receptor, typically a protein. researchgate.netnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their energetic favorability. researchgate.net

In studies of similar indole-based compounds, molecular docking has been instrumental in identifying key interactions that govern binding. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.govnih.gov For instance, in docking studies of indole (B1671886) derivatives with enzymes like UDP-N-acetylmuramate-l-alanine ligase, specific hydrogen bonds and pi-stacked interactions with active site residues were identified as crucial for binding affinity. nih.gov Similarly, docking of a fluorinated methoxyphenyl derivative against the metabotropic glutamate (B1630785) receptor 2 (mGluR2) revealed hydrophobic interactions involving the fluorine atom and a hydrogen bond with the methoxy (B1213986) group's oxygen atom. nih.gov

For this compound, docking simulations would aim to identify how the indole scaffold, the electron-withdrawing fluorine atom, and the electron-donating methoxy group contribute to binding. The indole N-H group can act as a hydrogen bond donor, while the oxygen of the methoxy group can be an acceptor. The aromatic system is capable of engaging in π-π stacking or hydrophobic interactions. nih.govnih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with lower values indicating higher predicted affinity. nih.govnih.gov

| Compound Type | Target Receptor | Key Interactions Observed | Example Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Indole-based heterocycle | UDP-N-acetylmuramate-l-alanine ligase (MurC) | Hydrogen bonds, pi-stacking | -11.5 | nih.gov |

| Fluoro-methoxyphenyl derivative | Metabotropic Glutamate Receptor 2 (mGluR2) | Hydrogen bond (methoxy oxygen), hydrophobic interactions (fluorine) | -11.74 | nih.gov |

| Indole oxadiazole derivative | Factor H binding protein (fHbp) | Hydrogen bonds, hydrophobic interactions | -8.9 | nih.gov |

| 5-methoxy-1H-indol-3-yl derivative (D2AAK1) | Dopamine (B1211576) D2 Receptor | Electrostatic interaction with Asp(3.32) | Not specified | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. eurjchem.comaps.org It is a popular and versatile tool for calculating various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. eurjchem.comnih.govresearchgate.net

For this compound, DFT calculations can provide deep insights into its intrinsic chemical nature. The optimized molecular structure reveals the most stable three-dimensional arrangement of its atoms, providing precise bond lengths and angles. eurjchem.com The electronic properties derived from DFT are particularly important for understanding reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. chemrxiv.org

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. researchgate.net An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP map would likely show negative potential around the electronegative fluorine and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential near the indole N-H proton. researchgate.net These calculations are fundamental for predicting how the molecule will interact with other chemical species, including receptor binding sites. nih.gov

| Calculated Property | Significance | Typical Method | Reference |

|---|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, bond lengths, and angles. | B3LYP/6-31G(d,p) | eurjchem.comresearchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. | TD-DFT | nih.govchemrxiv.org |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for interaction. | B3LYP/6-31G(d,p) | researchgate.net |

| Vibrational Frequencies | Correlates theoretical spectra with experimental FT-IR and Raman data. | B3LYP/6-311++G(d,p) | nih.gov |

| NMR Chemical Shifts | Predicts 1H and 13C NMR spectra for structural confirmation. | GIAO method | nih.gov |

Quantum Chemical Modeling of Intermolecular Interactions

Quantum chemical modeling provides a framework for understanding the fundamental forces that govern interactions between molecules. chemrxiv.org These intermolecular forces are critical in chemistry and biology, dictating everything from the boiling point of a liquid to the binding of a drug to its target. youtube.comwikipedia.org The primary types of attractive intermolecular forces include hydrogen bonding, dipole-dipole interactions, and London dispersion forces (a type of van der Waals force). youtube.comwikipedia.org

For this compound, quantum chemical methods can be used to model and quantify these interactions.